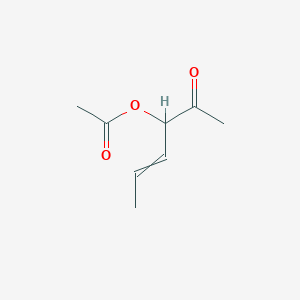

2-Oxohex-4-en-3-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

40797-79-3 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-oxohex-4-en-3-yl acetate |

InChI |

InChI=1S/C8H12O3/c1-4-5-8(6(2)9)11-7(3)10/h4-5,8H,1-3H3 |

InChI Key |

DVNKFBWDYTTXOF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxohex-4-en-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Oxohex-4-en-3-yl acetate, a valuable chemical intermediate. The synthesis is approached through a two-step sequence involving the formation of the precursor α,β-unsaturated ketone, 4-hexen-2-one, followed by its regioselective enol acetylation. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and underlying mechanistic principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the carbon skeleton by synthesizing the α,β-unsaturated ketone, 4-hexen-2-one. Subsequently, the second stage involves the regioselective formation of the enol acetate at the C2-C3 position.

A plausible and commonly employed method for the synthesis of α,β-unsaturated ketones is the Aldol condensation.[1][2][3] However, for a target like 4-hexen-2-one, a crossed Aldol condensation between acetaldehyde and acetone can lead to a mixture of products, making purification challenging.[4] A more controlled and efficient alternative for the synthesis of 4-hexen-2-one is the Wittig reaction, which offers excellent control over the position of the newly formed double bond.[5][6][7][8][9]

The second stage, the enol acetylation of the resulting 4-hexen-2-one, requires careful control of reaction conditions to achieve the desired regioselectivity. The target molecule, this compound, is the kinetic enol acetate. Its formation is favored under conditions that promote the rapid, irreversible deprotonation of the less sterically hindered α-proton at the C3 position, followed by trapping of the resulting enolate with an acetylating agent.[10] This is in contrast to thermodynamic conditions, which would favor the formation of the more substituted and stable enol acetate at the C4-C5 position.

Experimental Protocols

Synthesis of 4-Hexen-2-one via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of 4-hexen-2-one from readily available starting materials. The overall transformation involves the reaction of an aldehyde or ketone with a phosphonium ylide.[5][6][7][8][9]

Experimental Workflow:

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Oxohex-2-en-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Oxohex-2-en-3-yl acetate (CAS 58606-36-3) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected chemical properties, potential synthesis, and likely biological relevance based on the well-established chemistry of related α,β-unsaturated ketones and enol acetates.

Introduction

4-Oxohex-2-en-3-yl acetate is an organic molecule that combines the structural features of an α,β-unsaturated ketone and an enol acetate. This unique combination of functional groups suggests a rich and diverse reactivity profile, making it a potentially interesting, yet understudied, molecule for synthetic chemistry and drug development. The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of interacting with biological nucleophiles, while the enol acetate provides a masked ketone functionality that can be revealed under specific conditions.

Chemical Properties

A summary of the known and predicted chemical properties of 4-Oxohex-2-en-3-yl acetate is presented below.

| Property | Value | Source/Method |

| IUPAC Name | 4-oxohex-2-en-3-yl acetate | |

| CAS Number | 58606-36-3 | |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Prediction based on similar compounds |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | Prediction based on structure |

Synthesis and Reactivity

While a specific, published synthesis for 4-Oxohex-2-en-3-yl acetate has not been identified, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

3.1. Proposed Synthesis

A common method for the synthesis of enol acetates is the treatment of a ketone with an acetylating agent under acidic or basic conditions. In this case, the starting material would likely be a β-diketone, which can be selectively acetylated at one of the enolizable positions.

Caption: Proposed synthetic workflow for 4-Oxohex-2-en-3-yl acetate.

3.2. Expected Reactivity

The reactivity of 4-Oxohex-2-en-3-yl acetate is dictated by its two main functional groups:

-

α,β-Unsaturated Ketone: This moiety is an electrophilic center susceptible to nucleophilic attack. It can undergo 1,4-conjugate addition (Michael addition) with a variety of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates. It can also participate in various cycloaddition reactions.

-

Enol Acetate: The enol acetate can be hydrolyzed under acidic or basic conditions to reveal the corresponding ketone. This functionality can also undergo reactions at the double bond, such as halogenation and epoxidation.

Spectroscopic Characterization

While specific spectra for 4-Oxohex-2-en-3-yl acetate are not available, its characteristic spectroscopic features can be predicted.

| Spectroscopic Method | Expected Features |

| ¹H NMR | - Vinyl protons (C=C-H) in the region of 5.5-7.0 ppm. - Acetate methyl protons (CH₃-C=O) as a singlet around 2.1 ppm. - Protons of the ethyl group (CH₂CH₃) with characteristic splitting patterns. |

| ¹³C NMR | - Carbonyl carbons (C=O) in the region of 190-200 ppm (ketone) and 165-175 ppm (ester). - Olefinic carbons (C=C) in the region of 120-150 ppm. - Acetate methyl carbon around 20 ppm. |

| Infrared (IR) | - Strong C=O stretching vibration for the α,β-unsaturated ketone around 1685-1665 cm⁻¹. - Strong C=O stretching vibration for the ester around 1760 cm⁻¹. - C=C stretching vibration around 1650-1600 cm⁻¹. |

Potential Biological Activity and Signaling Pathways

The presence of an α,β-unsaturated carbonyl system in 4-Oxohex-2-en-3-yl acetate is a significant indicator of potential biological activity. This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological effects.

5.1. Mechanism of Action

The primary mechanism through which α,β-unsaturated carbonyl compounds exert their biological effects is through Michael addition with cellular nucleophiles. A key target is the thiol group of cysteine residues in proteins and the antioxidant molecule glutathione (GSH).

Caption: Modulation of cellular pathways by α,β-unsaturated carbonyls.

5.2. Potential Therapeutic Applications

Given the reactivity of the α,β-unsaturated ketone moiety, 4-Oxohex-2-en-3-yl acetate could be investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory Activity: By targeting proteins such as NF-κB, which is a key regulator of inflammation.

-

Anticancer Activity: Through the induction of oxidative stress and apoptosis in cancer cells.

-

Nrf2 Activation: By modifying Keap1, leading to the activation of the Nrf2 antioxidant response pathway.

It is crucial to note that the reactivity of Michael acceptors must be carefully tuned to achieve therapeutic efficacy while minimizing off-target toxicity.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 4-Oxohex-2-en-3-yl acetate.

6.1. General Procedure for the Synthesis of 4-Oxohex-2-en-3-yl Acetate

-

To a solution of hexane-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., pyridine or triethylamine, 1.2 equivalents).

-

The mixture is cooled to 0 °C in an ice bath.

-

Acetic anhydride (1.1 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 4-Oxohex-2-en-3-yl acetate.

6.2. General Procedure for Spectroscopic Analysis

-

NMR Spectroscopy: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: A thin film of the purified compound is placed between two salt plates (e.g., NaCl or KBr), or a solution of the compound in a suitable solvent is prepared for analysis using a Fourier-transform infrared (FTIR) spectrometer.

Conclusion

4-Oxohex-2-en-3-yl acetate represents an intriguing, yet underexplored, chemical entity. Its combination of an enol acetate and an α,β-unsaturated ketone functionality suggests a versatile reactivity profile with potential applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its expected properties, synthesis, and biological relevance based on established chemical principles. Further investigation into this and related molecules is warranted to fully elucidate their chemical and biological potential.

In-depth Technical Guide: 2-Oxohex-4-en-3-yl acetate

Initial Analysis and Identification:

The chemical name "2-Oxohex-4-en-3-yl acetate" did not yield a specific CAS (Chemical Abstracts Service) number in comprehensive searches. However, a closely related structural isomer, 4-oxohex-2-en-3-yl acetate , is registered under CAS Number 58606-36-3 .[1][2] It is highly probable that "this compound" is a minor misnomer for this registered compound. This guide will, therefore, focus on the available data for 4-oxohex-2-en-3-yl acetate.

Despite extensive searches of scientific literature and chemical databases, there is a significant lack of in-depth technical information, experimental protocols, and biological data for 4-oxohex-2-en-3-yl acetate. The available information is limited to basic chemical properties.

Chemical Properties and Data

The following table summarizes the known quantitative data for 4-oxohex-2-en-3-yl acetate.

| Property | Value | Source |

| CAS Number | 58606-36-3 | [1][2] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

Experimental Protocols

A thorough review of scientific literature did not yield any detailed experimental protocols for the synthesis, purification, or analysis of 4-oxohex-2-en-3-yl acetate. While the compound is listed by some chemical suppliers, the synthetic routes and quality control methodologies are not publicly available.

Biological Activity and Signaling Pathways

There is no available information in peer-reviewed journals or biological databases regarding the biological activity of 4-oxohex-2-en-3-yl acetate. Consequently, no signaling pathways involving this compound have been described.

Visualization of Relationships

Due to the absence of experimental workflows or defined signaling pathways in the available literature, no diagrams can be generated. A logical relationship concerning the nomenclature is presented below.

Caption: Logical relationship between the user query and the identified compound.

References

In-depth Technical Guide: The Mechanism of Action of 2-Oxohex-4-en-3-yl Acetate

A comprehensive review of existing literature and data reveals a significant finding: there is currently no available scientific information on the mechanism of action, biological activity, or molecular targets of 2-Oxohex-4-en-3-yl acetate.

Extensive searches of chemical databases, peer-reviewed scientific journals, and patent literature did not yield any studies related to the biological effects of this specific molecule. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized for its biological properties, a synthetic intermediate not intended for biological use, or a compound that has not been the subject of published research.

It is important to distinguish the requested compound from its isomer, 4-oxohex-2-en-3-yl acetate (CAS 58606-36-3) . While this related compound is indexed in chemical databases, there is similarly a lack of published data regarding its mechanism of action or any potential therapeutic effects.

Due to the absence of any experimental data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further research, including synthesis, purification, and biological screening, would be required to elucidate any potential mechanism of action for this compound.

No Publicly Available Data on the Discovery and Isolation of 2-Oxohex-4-en-3-yl acetate

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no information regarding the discovery, isolation, or characterization of the compound "2-Oxohex-4-en-3-yl acetate" has been found.

This indicates that the compound may not have been synthesized or identified in natural sources, or if it has, the findings have not been published in the searched repositories. As a result, the core requirements for a technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled at this time due to the absence of foundational research on this specific molecule.

Researchers and drug development professionals interested in this chemical structure may consider this a novel area for investigation.

Identification of a Related Isomer

It is noteworthy that a structural isomer, 4-oxohex-2-en-3-yl acetate (CAS Number: 58606-36-3), is documented in chemical literature.[1][2] While this compound shares the same molecular formula and a similar structural motif, its chemical and physical properties, as well as its potential biological activity, would differ from the requested this compound due to the different placement of the oxo and acetate functional groups.

For professionals interested in the broader class of oxohexenyl acetates, the existing information on 4-oxohex-2-en-3-yl acetate could serve as a starting point for further research. However, no in-depth experimental guides or biological pathway information on this isomer were readily available in the initial search to construct the detailed whitepaper as requested.

References

In-Depth Technical Guide: Zerumbone, a Bioactive Structural Analog of α,β-Unsaturated Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2-Oxohex-4-en-3-yl acetate is not extensively characterized in scientific literature, its core structural feature, the α,β-unsaturated ketone, is a well-recognized pharmacophore present in numerous bioactive molecules. This guide focuses on Zerumbone , a naturally occurring cyclic sesquiterpene isolated from the rhizomes of Zingiber zerumbet Smith.[1][2] Zerumbone serves as an excellent and extensively studied structural analog, sharing the reactive α,β-unsaturated carbonyl group that is crucial for its biological activities.[2] This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols, and key signaling pathways associated with Zerumbone, offering valuable insights for researchers in drug discovery and development.

Quantitative Biological Data

The biological activities of Zerumbone have been quantified in numerous studies, particularly its anti-cancer and anti-inflammatory properties. The following tables summarize key quantitative data from various in vitro studies.

In Vitro Cytotoxicity of Zerumbone in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| HepG2 | Liver Cancer | 3.45 ± 0.026 µg/mL | Not Specified | [3] |

| MCF-7 | Breast Cancer | 126.7 µg/mL | Not Specified | [4] |

| U-87 MG | Glioblastoma | 150 µM | 24 hours | [5] |

| U-87 MG | Glioblastoma | 130 µM | 48 hours | [5] |

Antimicrobial Activity of Zerumbone

| Microorganism | Activity | Concentration | Reference |

| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 250 µg/mL | [6] |

| Streptococcus mutans | Minimum Bactericidal Concentration (MBC) | 500 µg/mL | [6] |

Key Signaling Pathways Modulated by Zerumbone

Zerumbone exerts its biological effects by modulating several critical intracellular signaling pathways. Its ability to interact with key regulatory proteins, often through Michael addition via its α,β-unsaturated ketone moiety, leads to the inhibition of pro-inflammatory and pro-survival pathways while promoting apoptosis in cancer cells.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Zerumbone has been shown to be a potent inhibitor of this pathway.[7][8] It can suppress NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF), phorbol myristate acetate, and lipopolysaccharide (LPS).[7][8] This inhibition is achieved through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][8] As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines.[7]

Induction of Apoptosis

Zerumbone has been demonstrated to induce apoptosis in various cancer cell lines.[3][9] One of the key mechanisms is the modulation of the Bcl-2 family of proteins. Zerumbone can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from the mitochondria.[3] This, in turn, activates the caspase cascade, leading to programmed cell death. Furthermore, Zerumbone has been shown to enhance TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1.[10]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of Zerumbone.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Zerumbone on cancer cells and to calculate the IC50 value.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of Zerumbone in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of Zerumbone to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Zerumbone.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to assess the effect of Zerumbone on the phosphorylation of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Culture cells (e.g., U937 macrophages) and treat with Zerumbone for a specified time before stimulating with an NF-κB activator like LPS.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of Zerumbone.

Conclusion

Zerumbone serves as a compelling and well-researched structural analog for compounds containing an α,β-unsaturated ketone moiety. Its multifaceted biological activities, including potent anti-inflammatory and anti-cancer effects, are primarily attributed to its ability to modulate key signaling pathways such as NF-κB and apoptosis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further investigation into the pharmacokinetics, in vivo efficacy, and safety profile of Zerumbone and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zerumbone Promotes Cytotoxicity in Human Malignant Glioblastoma Cells through Reactive Oxygen Species (ROS) Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. greenmedinfo.com [greenmedinfo.com]

- 10. Zerumbone enhances TRAIL-induced apoptosis via USP9x-mediated downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Oxohex-4-en-3-yl Acetate: A Technical Overview

Researchers, scientists, and drug development professionals seeking detailed spectroscopic information on 2-Oxohex-4-en-3-yl acetate will find that publicly available, peer-reviewed data for this specific compound is exceptionally scarce. Extensive searches of chemical databases and scientific literature did not yield specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this molecule. Nor were detailed experimental protocols for its synthesis and characterization found.

While specific data for this compound is not available, this guide provides a general overview of the expected spectroscopic characteristics of enol acetates derived from β-diketones, which is the chemical class to which this compound belongs. This information can serve as a predictive guide for researchers aiming to synthesize or identify this compound.

Predicted Spectroscopic Characteristics

The structure of this compound suggests it is the enol acetate of 2,4-hexanedione. The formation of an enol acetate from a β-diketone resolves the molecule into a specific tautomeric form. The expected spectroscopic data would arise from the specific arrangement of protons, carbons, and functional groups in this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be the most informative for confirming the structure. Key predicted signals would include:

-

A singlet for the methyl protons of the acetate group, likely in the range of δ 2.0-2.2 ppm.

-

Signals for the protons on the double bond (vinylic protons). The proton at C4 would likely appear as a doublet of quartets, and the proton at C5 as a doublet, with chemical shifts in the range of δ 5.0-7.0 ppm. The coupling constants would be indicative of a cis or trans configuration.

-

A signal for the methyl group at C6, which would be a doublet coupled to the C5 proton.

-

A singlet for the methyl protons at C1.

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data. Expected key signals include:

-

A signal for the carbonyl carbon of the acetate group around δ 168-172 ppm.

-

Signals for the carbons of the C=C double bond in the enol system, typically in the range of δ 100-150 ppm.

-

A signal for the carbonyl carbon at C2, which would be downfield, likely above δ 190 ppm.

-

Signals for the methyl carbons of the acetate and the two methyl groups on the hexene chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:

-

A strong C=O stretching vibration for the ester carbonyl, typically around 1755-1770 cm⁻¹.

-

A strong C=O stretching vibration for the ketone carbonyl, expected around 1680-1700 cm⁻¹.

-

A C=C stretching vibration for the alkene, likely in the region of 1640-1680 cm⁻¹.

-

C-O stretching vibrations for the ester group in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂O₃, MW: 156.18 g/mol ). Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO), leading to characteristic fragment ions.

Experimental Protocols

As no specific synthesis for this compound was found, a general procedure for the synthesis of enol acetates from β-diketones is provided below. This can serve as a starting point for researchers.

General Synthesis of Enol Acetates from β-Diketones

A common method for the synthesis of enol acetates is the acylation of the corresponding enolate of a β-diketone.

Materials:

-

β-Diketone (e.g., 2,4-hexanedione)

-

Acetyl chloride or acetic anhydride

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane, or tetrahydrofuran)

Procedure:

-

The β-diketone is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

The base is added dropwise to the solution.

-

Acetyl chloride or acetic anhydride is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or distillation.

The workflow for this general synthesis can be visualized as follows:

Caption: General workflow for the synthesis of an enol acetate from a β-diketone.

Conclusion

While specific, verified spectroscopic data for this compound is not currently available in the public domain, the information provided in this guide on the expected spectroscopic characteristics and general synthetic methodologies for related compounds offers a valuable starting point for researchers in the fields of chemistry and drug development. Any future work to synthesize and characterize this molecule would be a valuable addition to the scientific literature.

In-depth Technical Guide: Biological Activity of 2-Oxohex-4-en-3-yl acetate

A comprehensive review of existing scientific literature reveals a significant lack of specific data on the biological activity of 2-Oxohex-4-en-3-yl acetate. To date, no peer-reviewed studies detailing its specific mechanisms of action, quantitative biological data, or defined signaling pathways have been published. This absence of information prevents the construction of a detailed technical guide as requested.

While direct information is unavailable, a general understanding of the potential biological activities of this molecule can be inferred from its chemical structure. This compound belongs to the class of unsaturated keto esters. Compounds within this broad category are known to exhibit a range of biological effects, which could suggest potential areas of investigation for this compound.

General Biological Activities of Related Compound Classes

Compounds containing α,β-unsaturated ketone moieties are known to be reactive and can participate in various biological processes. Similarly, esters are common functional groups in many biologically active molecules, often influencing their pharmacokinetic properties. Research into related classes of unsaturated keto esters has indicated potential for:

-

Antimicrobial and Antifungal Activity: The reactive nature of the α,β-unsaturated ketone system can lead to interactions with biological nucleophiles, such as amino acid residues in enzymes, potentially disrupting microbial growth.

-

Anticancer and Cytotoxic Effects: Some unsaturated ketones have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

-

Enzyme Inhibition: The electrophilic nature of the carbon-carbon double bond conjugated to the ketone can make these compounds inhibitors of various enzymes, particularly those with cysteine residues in their active sites.

It is crucial to emphasize that these are general activities of related compound classes and have not been specifically demonstrated for this compound.

Future Research Directions

The lack of data on this compound highlights an opportunity for novel research. A systematic investigation into its biological activity would be a valuable contribution to the field. A potential experimental workflow to elucidate its biological profile is outlined below.

Experimental Workflow for Investigating Biological Activity

Caption: A generalized workflow for the initial investigation of a novel compound's biological activity.

This proposed workflow would begin with the acquisition and purity verification of this compound. Initial broad-spectrum screening against various cell lines (e.g., cancer, microbial) and enzyme panels would help in identifying any potential biological "hits." Positive hits would then be validated through dose-response studies to determine potency (e.g., IC50 or EC50 values). Subsequent, more focused research could then delve into the specific mechanism of action, including target identification and pathway analysis.

In-depth Technical Guide: Natural Sources of 2-Oxohex-4-en-3-yl Acetate

A comprehensive review of available scientific literature and chemical databases reveals no documented natural sources of 2-Oxohex-4-en-3-yl acetate. This compound does not appear to be a known constituent of plants, insects, microorganisms, or any other living organisms.

While the user's request was for an in-depth technical guide on the natural sources of this specific molecule, our exhaustive search indicates that such a guide cannot be compiled as the foundational premise of its natural occurrence is not supported by current scientific knowledge.

For the benefit of researchers, scientists, and drug development professionals who may be interested in related compounds, we present information on a structurally similar molecule, 4-oxohex-2-enal , which has been identified in natural sources. It is crucial to note that this is a different compound with a distinct chemical structure and properties.

Alternative Compound of Interest: 4-oxohex-2-enal

4-oxohex-2-enal is a reactive aldehyde that has been reported in food and as a defensive chemical in insects.

A summary of the reported occurrences of the alternative compound, 4-oxohex-2-enal, is provided below.

| Source | Concentration/Amount | Reference |

| Soy Sauce | Not Quantified | [1] |

| Defensive Secretions of Dolycoris baccarum (Sloe Bug) | Not Quantified | [1] |

| Defensive Secretions of various Hemiptera species | Not Quantified | [1] |

Detailed methodologies for the identification of the alternative compound, 4-oxohex-2-enal, are described in the cited literature. A generalized workflow for the analysis of insect defensive secretions is presented below.

dot

Caption: Generalized workflow for the collection and analysis of insect volatile compounds.

There are no known specific signaling pathways directly involving This compound due to its apparent absence in biological systems.

For the alternative compound, 4-oxohex-2-enal , as a reactive aldehyde formed from lipid peroxidation, it can be inferred to participate in general pathways related to oxidative stress and cellular damage, such as reacting with nucleophilic sites on proteins and DNA. However, specific signaling cascades triggered by this molecule are not well-defined.

dot

Caption: Inferred interactions of 4-oxohex-2-enal within a biological system.

References

literature review on 2-Oxohex-4-en-3-yl acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Enol Acetates of β-Diketones

β-Diketones are a versatile class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom.[1][2] They exist in a tautomeric equilibrium between the diketo form and the enol form, with the enol form often being stabilized by a strong intramolecular hydrogen bond.[3][4] The enol form can be trapped or protected by converting the hydroxyl group into an ester, such as an acetate, to form an enol acetate. These derivatives are valuable intermediates in organic synthesis.

2-Oxohex-4-en-3-yl acetate is an enol acetate of the β-diketone hex-4-en-2,3-dione. The stability and reactivity of such a compound would be influenced by the conjugated double bond within its structure.

Synthesis and Chemical Properties

While a specific, detailed synthesis protocol for this compound is not available, a general and plausible synthetic approach would involve the acylation of the corresponding β-diketone.

Hypothetical Synthesis Workflow

The synthesis of an enol acetate from a β-diketone can be conceptually outlined as follows:

Caption: A generalized workflow for the synthesis of an enol acetate from a β-diketone precursor.

Experimental Protocols

No specific experimental protocols for the synthesis of this compound were found in the reviewed literature. However, a general procedure would likely involve the following steps:

-

Preparation of the β-Diketone Precursor: The synthesis would commence with the formation of the β-diketone, hex-4-en-2,3-dione. A common method for this is the Claisen condensation of an appropriate ester and ketone.

-

Enol Acetylation: The β-diketone would then be treated with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction may be catalyzed by an acid or a base. The choice of reaction conditions would be crucial to control the regioselectivity of the enolization and subsequent acetylation.

-

Work-up and Purification: Following the reaction, the mixture would be neutralized, and the organic product extracted. Purification would likely be achieved through techniques such as distillation or column chromatography.

Quantitative Data

A search for quantitative data for this compound yielded no specific results. For a compound of this nature, the following data would be essential for full characterization:

Table 1: Spectroscopic and Physical Data (Hypothetical)

| Property | Expected Data Type |

| NMR Spectroscopy | |

| 1H NMR | Chemical shifts (δ) and coupling constants (J) for protons on the hexene and acetyl groups. |

| 13C NMR | Chemical shifts (δ) for all carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm-1) for C=O (ester and ketone) and C=C bonds. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) corresponding to the molecular weight of the compound. |

| Physical Properties | |

| Boiling Point | °C at a specific pressure. |

| Refractive Index | A dimensionless number. |

| Density | g/cm3. |

Biological Activity and Signaling Pathways

There is no available information on the biological activity or the mechanism of action of this compound. However, the broader class of β-diketones is known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] The ability of β-diketones to chelate metal ions is also a key feature that can contribute to their biological effects.[2]

The enol acetate functional group in this compound could potentially act as a pro-drug, being hydrolyzed in vivo to release the parent β-diketone. If the parent β-diketone has biological activity, the enol acetate could serve as a more stable or bioavailable form.

Due to the lack of specific studies, no signaling pathways involving this compound can be depicted. Research in this area would first require the synthesis and in vitro screening of the compound to identify any biological effects.

Conclusion and Future Directions

The current body of scientific literature lacks specific, detailed information on this compound. While its structure places it within the well-established class of enol acetates of β-diketones, its unique conjugated system may impart interesting chemical and biological properties that have yet to be explored.

For researchers, scientists, and drug development professionals, this compound represents an uncharted area. The immediate and necessary next steps would be:

-

De novo Synthesis and Characterization: A robust and reproducible synthesis of this compound needs to be developed and the compound fully characterized using modern spectroscopic techniques.

-

Screening for Biological Activity: The purified compound should be subjected to a broad range of in vitro biological assays to identify any potential therapeutic effects.

-

Mechanism of Action Studies: Should any significant biological activity be observed, further studies would be warranted to elucidate the underlying mechanism of action and identify any relevant signaling pathways.

This document serves as a foundational guide based on general chemical principles, highlighting the significant knowledge gap that currently exists for this compound and providing a roadmap for future research.

References

stability of 2-Oxohex-4-en-3-yl acetate enol form.

An In-depth Technical Guide on the Stability of the 2-Oxohex-4-en-3-yl acetate Enol Form

Audience: Researchers, scientists, and drug development professionals.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] Generally, the keto form is thermodynamically more stable and thus predominates at equilibrium.[1][3] The primary reason for this is the greater strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[3] However, several structural and environmental factors can influence this equilibrium, and in some cases, the enol form can be significantly populated or even become the major species.[1][4]

Structure and Tautomerism of this compound

The IUPAC name this compound defines a six-carbon chain with a ketone at position 2, a double bond between carbons 4 and 5, and an acetate group at position 3. The structure is as follows:

Keto Form: CH₃-CH=CH-CH(OAc)-C(=O)-CH₃

This compound possesses two sets of alpha-hydrogens (protons on carbons adjacent to the carbonyl group) that can be removed to form two different enol tautomers.[2]

-

Enol Form A (Deprotonation at C1): Removal of a proton from the methyl group at carbon 1 results in an enol where the new double bond is between carbons 1 and 2.

-

Enol Form B (Deprotonation at C3): Removal of a proton from carbon 3 leads to an enol with a double bond between carbons 2 and 3.

Factors Influencing Enol Stability

The stability of an enol, and thus the position of the keto-enol equilibrium, is determined by several factors. For this compound, the following are particularly relevant:

-

Conjugation: Extended π-systems stabilize molecules. Enol form B is predicted to be significantly more stable than Enol form A due to the formation of a conjugated system. The newly formed C=C double bond in Enol B is in conjugation with the existing C=C double bond in the hexene chain and the C=O of the acetate group. This extended delocalization of π-electrons lowers the overall energy of the molecule.[1] In contrast, the C=C double bond in Enol A is not conjugated with the other double bond in the molecule.

-

Substitution: More substituted alkenes are generally more stable. The stability of the enol form is influenced by the substitution pattern of the C=C double bond.[5]

-

Solvent Effects: The polarity of the solvent can influence the keto-enol equilibrium. More polar solvents tend to favor the more polar tautomer.[6]

-

Intramolecular Hydrogen Bonding: While a primary stabilizing factor for enols of 1,3-dicarbonyl compounds, this is not a significant factor for this compound as there is no suitably positioned hydrogen bond acceptor for the enolic hydroxyl group.[4]

Summary of Stability Factors

| Factor | Influence on Enol Form A | Influence on Enol Form B | Predicted Outcome for this compound |

| Conjugation | No extended conjugation. | Extended conjugation between the enol C=C, the existing C=C, and the acetate C=O. | Strongly favors Enol Form B. |

| Alkene Substitution | Disubstituted C=C. | Trisubstituted C=C. | Favors Enol Form B. |

| Electronic Effects | Acetate is an electron-withdrawing group. | Acetate group is directly attached to the enol double bond, influencing its electron density. | The electron-withdrawing nature of the acetate may influence the acidity of the C3 proton, potentially favoring the formation of Enol B. |

| Solvent Polarity | The relative polarity of the keto and enol forms will determine the solvent effect.[6] | The relative polarity of the keto and enol forms will determine the solvent effect.[6] | In non-polar solvents, the less polar tautomer will be favored. In polar, protic solvents, hydrogen bonding with the solvent can stabilize both forms, and the effect on the equilibrium is not straightforward to predict without experimental data. |

Proposed Experimental Protocol for Determining Keto-Enol Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the relative amounts of keto and enol tautomers in solution, as the interconversion is often slow on the NMR timescale.[4][6][7][8][9]

Materials and Reagents

-

This compound (synthesized and purified)

-

Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

Volumetric flasks and pipettes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Experimental Procedure

-

Sample Preparation:

-

Prepare solutions of this compound of a known concentration (e.g., 0.1 M) in various deuterated solvents.

-

Add a small amount of TMS to each sample as an internal reference.

-

Allow the solutions to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure the keto-enol equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient relaxation delay between scans to allow for accurate integration of all proton signals.

-

-

Data Analysis:

-

Identify and assign the proton signals corresponding to the keto and the major enol tautomer (predicted to be Enol Form B).

-

Carefully integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the integral of the C1 methyl protons in the keto form can be compared to the integral of the C1 methyl protons in the enol form.[8]

-

Calculate the mole fraction of the enol form (%Enol) using the integrated areas.

-

The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the enol form to the keto form: K_eq = [Enol] / [Keto].[8][9]

-

Potential Reactivity of the Enol Form

The enol form of a ketone is nucleophilic at the alpha-carbon.[1] Therefore, the enol of this compound can participate in reactions with various electrophiles. This reactivity is crucial in many synthetic transformations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biopchem.education [biopchem.education]

- 5. youtube.com [youtube.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: An Overview of 4-Oxohex-2-en-3-yl acetate

Audience: Researchers, scientists, and drug development professionals.

Molecular Structure and Properties

4-Oxohex-2-en-3-yl acetate is a polyfunctional organic molecule. Its structure incorporates an enol acetate moiety conjugated with a ketone, forming a β,γ-unsaturated α'-acetoxy ketone system. The molecular formula is C8H12O3.[2]

Key Structural Features:

-

Hexene backbone: A six-carbon chain with a double bond between carbons 2 and 3.

-

Ketone: A carbonyl group at position 4.

-

Enol Acetate: An acetate group attached to the oxygen at position 3, which is part of an enol system.

A summary of the basic molecular properties is provided in the table below.

| Property | Value |

| CAS Number | 58606-36-3 |

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| InChI Key | InChI=1S/C8H12O3/c1-4-7(9)6-5-8(10)11-3/h5-6H,4H2,1-3H3 |

General Synthetic Strategies for Enol Acetates

While a specific protocol for 4-oxohex-2-en-3-yl acetate is not available, enol acetates are typically synthesized from ketones. A general approach involves the reaction of a ketone with an acetylating agent in the presence of a base or an acid catalyst.

Common Acetylating Agents:

-

Acetic anhydride

-

Isopropenyl acetate

-

Acetyl chloride

The regioselectivity of the enolization (i.e., which α-proton is removed to form the enolate) is a critical factor in the synthesis of enol acetates from unsymmetrical ketones. Kinetic control (using a strong, hindered base at low temperature) typically favors the formation of the less substituted enolate, while thermodynamic control (using a weaker base at higher temperature) favors the more substituted, more stable enolate.

A potential retrosynthetic analysis for 4-oxohex-2-en-3-yl acetate could start from a corresponding dicarbonyl compound, which would then be selectively enolized and acetylated.

Expected Chemical Reactivity

The reactivity of 4-oxohex-2-en-3-yl acetate is dictated by its functional groups: the enol acetate and the α,β-unsaturated ketone system.

-

Reactions of the Enol Acetate: Enol acetates can serve as enol surrogates and are valuable intermediates in organic synthesis. They can undergo various reactions, including:

-

Hydrolysis: Conversion back to the parent ketone under acidic or basic conditions.

-

Alkylation: The enolate can be regenerated and subsequently alkylated at the α-carbon.

-

Electrophilic Addition: The double bond of the enol acetate can react with electrophiles.[3]

-

Palladium-Catalyzed Reactions: Enol acetates can participate in cross-coupling reactions.

-

-

Reactions of the α,β-Unsaturated Ketone: This moiety is susceptible to nucleophilic attack at the β-carbon (Michael addition) or at the carbonyl carbon.

The interplay between these functional groups could lead to complex and potentially useful chemical transformations.

Mandatory Visualizations

Due to the lack of specific experimental data for 4-oxohex-2-en-3-yl acetate, the following diagrams illustrate general workflows and reaction pathways relevant to this class of compounds.

Caption: General Experimental Workflow for Synthesis and Characterization.

Caption: General Reaction Pathway: α-Substitution of an Enol Acetate.

Conclusion

While 4-oxohex-2-en-3-yl acetate is a structurally interesting molecule with potential for diverse chemical transformations, there is a significant lack of detailed experimental data in the public domain. This guide provides a general overview based on the principles of organic chemistry for the synthesis, reactivity, and analysis of this class of compounds. Further research is required to elucidate the specific properties and potential applications of 4-oxohex-2-en-3-yl acetate. Researchers interested in this molecule would need to perform de novo synthesis and characterization.

References

Predicting the Reactivity of 2-Oxohex-4-en-3-yl Acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-oxohex-4-en-3-yl acetate. Due to the limited availability of direct experimental literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to forecast its behavior in various chemical transformations. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's potential for nucleophilic and electrophilic additions, cycloaddition reactions, and rearrangements. This guide includes predicted spectroscopic data, generalized experimental protocols for key reaction types, and detailed mechanistic diagrams to facilitate a deeper understanding of the molecule's chemical profile.

Introduction

This compound is a polyfunctional organic molecule possessing several key reactive sites: an α,β-unsaturated ketone, an enol acetate, and stereocenters, suggesting a rich and varied chemical reactivity. The conjugated enone system is a prime target for nucleophilic (Michael) additions, while the enol acetate can undergo hydrolysis or participate in other transformations. The presence of both electron-donating (enol acetate) and electron-withdrawing (ketone) functionalities influences the electron density across the molecule, dictating its susceptibility to various reagents. Understanding the interplay of these functional groups is crucial for predicting the outcomes of chemical reactions and for designing synthetic pathways involving this molecule.

Predicted Chemical Reactivity

The reactivity of this compound is dominated by the α,β-unsaturated ketone and the enol acetate moieties. The following sections detail the predicted outcomes of key reaction types.

Nucleophilic Addition Reactions

The α,β-unsaturated ketone system in this compound presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The mode of nucleophilic attack, either 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the β-carbon, is determined by the nature of the nucleophile (hard vs. soft) and the reaction conditions.

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, are expected to preferentially attack the carbonyl carbon (C2) in an irreversible manner. This would lead to the formation of a tertiary alcohol upon workup.

-

1,4-Addition (Michael Addition): Softer nucleophiles, including enolates, amines, thiols, and cuprates, are predicted to favor reversible 1,4-conjugate addition to the β-carbon (C4). This reaction proceeds through an enolate intermediate, which is then protonated to yield the saturated ketone.

Electrophilic Addition Reactions

The double bond (C4-C5) in the enone system is electron-deficient due to the electron-withdrawing effect of the carbonyl group. Therefore, it is generally unreactive towards electrophiles. However, the enol acetate double bond could potentially react with strong electrophiles.

Cycloaddition Reactions

The electron-deficient C4-C5 double bond of the α,β-unsaturated ketone makes this compound a competent dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, a [4+2] cycloaddition is expected to occur, leading to the formation of a six-membered ring. The stereochemical outcome of this reaction would be governed by the endo rule.

Reactions of the Enol Acetate

The enol acetate functionality can be hydrolyzed under acidic or basic conditions to reveal the corresponding enol, which would tautomerize to the more stable dicarbonyl compound, hexane-2,3-dione.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH₃) | 2.1 - 2.3 | s | - |

| H4 | 6.0 - 6.2 | dd | J = 15.0, 1.5 |

| H5 | 6.8 - 7.0 | dq | J = 15.0, 7.0 |

| H6 (CH₃) | 1.9 - 2.1 | d | J = 7.0 |

| Acetate CH₃ | 2.0 - 2.2 | s | - |

Note: Predicted shifts are for a generic solvent like CDCl₃ and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | 25 - 30 |

| C2 (C=O) | 195 - 200 |

| C3 (=C-O) | 140 - 145 |

| C4 (=CH) | 130 - 135 |

| C5 (=CH) | 145 - 150 |

| C6 (CH₃) | 18 - 22 |

| Acetate C=O | 168 - 172 |

| Acetate CH₃ | 20 - 23 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1680 - 1700 |

| C=O (enol acetate) | 1750 - 1770 |

| C=C (conjugated) | 1620 - 1650 |

| C-O (acetate) | 1200 - 1250 |

Experimental Protocols

The following are generalized experimental protocols for key reactions predicted for this compound, based on standard procedures for similar substrates.

General Protocol for Michael Addition

-

Reaction Setup: To a solution of the Michael donor (e.g., a β-dicarbonyl compound, 1.1 equivalents) and a base (e.g., sodium ethoxide, 1.1 equivalents) in a suitable solvent (e.g., ethanol) at room temperature is added a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Diels-Alder Reaction

-

Reaction Setup: A solution of this compound (1.0 equivalent) and an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 equivalents) in a suitable solvent (e.g., toluene) is placed in a sealed tube.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 110 °C) for a designated period (e.g., 24 hours).

-

Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the cycloaddition product.

Visualizations

The following diagrams illustrate the predicted reaction pathways and workflows.

Caption: Predicted pathway for the Michael addition to this compound.

Methodological & Application

Application Notes and Protocols for 2-Oxohex-4-en-3-yl Acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxohex-4-en-3-yl acetate is a versatile bifunctional building block in organic synthesis. Its structure, characterized by a β-acetoxy-α,β-unsaturated ketone moiety, offers multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. The presence of the enone system allows for conjugate additions, while the acetate group can act as a leaving group or be hydrolyzed to reveal a β-hydroxy ketone. This combination of functionalities makes it a valuable precursor for the synthesis of a wide range of complex molecules, including natural products and pharmacologically active compounds.

Synthesis of this compound

A potential two-step synthesis could involve:

-

Aldol Condensation: Reaction of propanal with acetone to form (E)-hex-4-en-2-one.

-

α-Acetoxylation: Introduction of the acetate group at the α-position of the ketone.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-hex-4-en-2-one (Enone Precursor)

This protocol is adapted from general procedures for aldol condensation.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Propanal | 58.08 | 7.0 g (8.6 mL) | 0.12 |

| Acetone | 58.08 | 35.0 g (44.3 mL) | 0.60 |

| Sodium Hydroxide (10% aq. soln.) | 40.00 | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of acetone (0.60 mol) in water (100 mL) at room temperature, add a 10% aqueous solution of sodium hydroxide (20 mL).

-

Slowly add propanal (0.12 mol) dropwise to the mixture over 30 minutes, maintaining the temperature below 25°C.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford (E)-hex-4-en-2-one.

Step 2: α-Acetoxylation of (E)-hex-4-en-2-one

This protocol is based on the manganese(III) acetate-mediated α'-acetoxylation of enones.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| (E)-hex-4-en-2-one | 98.14 | 9.8 g | 0.10 |

| Manganese(III) acetate dihydrate | 268.09 | 53.6 g | 0.20 |

| Acetic Acid | 60.05 | 200 mL | - |

| Benzene | 78.11 | 200 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (E)-hex-4-en-2-one (0.10 mol) in a mixture of acetic acid (200 mL) and benzene (200 mL).

-

Add manganese(III) acetate dihydrate (0.20 mol) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove manganese dioxide.

-

Concentrate the filtrate under reduced pressure to remove the majority of the solvents.

-

Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for various synthetic transformations, primarily leveraging the reactivity of the α,β-unsaturated ketone system.

Michael Addition (1,4-Conjugate Addition)

The electron-deficient β-carbon of the enone is susceptible to attack by a wide range of soft nucleophiles in a Michael addition reaction. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position of the hexenone backbone.

Caption: Michael addition to this compound.

Quantitative Data for Representative Michael Additions (Hypothetical Data Based on Analogs)

| Nucleophile | Product | Yield (%) |

| (CH₃)₂CuLi | 4-Methyl-2-oxohexan-3-yl acetate | 85-95 |

| Thiophenol | 4-(Phenylthio)-2-oxohexan-3-yl acetate | 90-98 |

| Benzylamine | 4-(Benzylamino)-2-oxohexan-3-yl acetate | 80-90 |

| Diethyl malonate | Diethyl 2-(1-acetyl-2-oxobutyl)malonate | 75-85 |

Experimental Protocol: Michael Addition of Dimethylcuprate

Procedure:

-

To a stirred suspension of copper(I) iodide (0.11 mol) in anhydrous diethyl ether (200 mL) at -78°C under an inert atmosphere, add methyllithium (0.22 mol, 1.6 M in diethyl ether) dropwise.

-

Stir the resulting solution at -78°C for 30 minutes to form a clear solution of lithium dimethylcuprate.

-

Add a solution of this compound (0.10 mol) in anhydrous diethyl ether (50 mL) dropwise to the cuprate solution at -78°C.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-oxohexan-3-yl acetate.

Diels-Alder Reaction ([4+2] Cycloaddition)

The enone functionality of this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexene derivatives. The stereochemistry of the product can often be controlled by the choice of diene and reaction conditions.

Caption: Diels-Alder reaction of this compound.

Quantitative Data for Representative Diels-Alder Reactions (Hypothetical Data Based on Analogs)

| Diene | Product | Yield (%) | Diastereomeric Ratio (endo/exo) |

| Butadiene | 4-Acetyl-5-vinylcyclohex-1-en-3-yl acetate | 70-80 | - |

| Cyclopentadiene | 3-Acetyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-2-yl acetate | 85-95 | >95:5 |

| Isoprene | 4-Acetyl-1-methyl-5-vinylcyclohex-1-en-3-yl acetate | 75-85 | Regioisomeric mixture |

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Procedure:

-

To a solution of this compound (0.10 mol) in toluene (100 mL) at 0°C, add freshly distilled cyclopentadiene (0.12 mol).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the endo-cycloadduct as the major product.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including Michael additions and Diels-Alder reactions, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The protocols and data presented herein, based on established methodologies for analogous compounds, offer a solid foundation for the utilization of this reagent in research and development, particularly in the fields of natural product synthesis and drug discovery. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.

Application Notes and Protocols: 2-Oxohex-4-en-3-yl acetate as a Versatile Synthetic Intermediate for Functionalized Cyclopentenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxohex-4-en-3-yl acetate is a reactive α,β-unsaturated ketone bearing a γ-acetoxy group, positioning it as a valuable intermediate in organic synthesis. This document provides detailed application notes and protocols for its use, particularly in the synthesis of functionalized cyclopentenones, which are key structural motifs in numerous natural products and biologically active compounds. The protocols outlined herein are based on established methodologies for the transformation of γ-functionalized ketones.

Introduction

This compound possesses two key reactive sites: an electrophilic α,β-unsaturated system and a leaving group at the γ-position. This unique combination allows for tandem reactions, such as a conjugate addition followed by an intramolecular cyclization, providing a streamlined approach to the synthesis of complex cyclic systems. The primary application highlighted in these notes is its role as a precursor to 1,4-dicarbonyl compounds or their synthetic equivalents, which can be readily cyclized to form substituted cyclopentenone rings. This strategy is of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the cyclopentenone core in pharmacologically active molecules.

Proposed Synthesis of this compound

While a direct, optimized synthesis for this compound is not widely reported, a plausible and efficient route can be designed based on the selective acylation of the corresponding enolate of hex-4-en-2-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hex-4-en-2-one

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Acetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equivalents) to the stirred THF.

-

In a separate flask, dissolve hex-4-en-2-one (1.0 equivalent) in anhydrous THF (10 mL).

-

Add the solution of hex-4-en-2-one dropwise to the LDA solution at -78 °C over 20 minutes.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Slowly add acetyl chloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation:

| Entry | Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Hex-4-en-2-one | Acetyl chloride | LDA | THF | -78 to 25 | 75 | >95 |

Application: Synthesis of 3-Methyl-4-substituted-cyclopent-2-enones

This compound is an ideal precursor for the synthesis of a variety of 4-substituted cyclopentenones via a Michael addition-cyclization cascade. The following protocol describes a general procedure for this transformation.

Experimental Protocol: Michael Addition and Intramolecular Aldol Cyclization

Materials:

-

This compound

-

Nucleophile (e.g., nitromethane, dimethyl malonate)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) and the desired nucleophile (1.2 equivalents) in methanol (30 mL) in a round-bottom flask.

-

Add sodium methoxide (1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to induce intramolecular cyclization and elimination.

-

Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) and extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-3-methylcyclopent-2-enone.

Data Presentation:

| Entry | Nucleophile (R-Nu) | Product (4-R-3-methylcyclopent-2-enone) | Reaction Time (h) | Yield (%) |

| 1 | Nitromethane | 4-(Nitromethyl)-3-methylcyclopent-2-enone | 6 | 68 |

| 2 | Dimethyl malonate | 4-(Dicarbomethoxymethyl)-3-methylcyclopent-2-enone | 8 | 72 |

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the synthesis of functionalized cyclopentenones from this compound.

Caption: Synthetic pathway for this compound and its application.

Caption: General experimental workflow for cyclopentenone synthesis.

Conclusion

This compound serves as a promising and versatile synthetic intermediate for the construction of functionalized cyclopentenone frameworks. The protocols provided herein offer a robust starting point for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science. The ability to introduce a wide range of substituents at the 4-position of the cyclopentenone ring through the selection of appropriate nucleophiles underscores the synthetic utility of this intermediate.

No Publicly Available Data on the Medicinal Chemistry Applications of 2-Oxohex-4-en-3-yl Acetate

Following a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the applications of 2-Oxohex-4-en-3-yl acetate in medicinal chemistry. This includes a lack of data on its biological activities, potential therapeutic uses, and any associated experimental protocols or signaling pathways.

The structural motif of an α,β-unsaturated ketone, which is present in the queried compound, is a common feature in many biologically active molecules. This class of compounds is known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The reactivity of the α,β-unsaturated carbonyl group allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can lead to the modulation of various cellular processes.

However, the specific substitution pattern of this compound does not correspond to any well-characterized medicinal chemistry compounds in the public domain. Research in medicinal chemistry often focuses on derivatives of natural products or synthetically designed molecules with specific therapeutic targets in mind. It is possible that this particular compound has not been synthesized or, if it has, its biological properties have not been investigated or published.

Given the absence of any data, it is not possible to provide the requested detailed Application Notes, Protocols, or diagrams for this compound. Further research, including chemical synthesis and biological screening, would be required to determine if this compound has any potential applications in medicinal chemistry.

Application Notes and Protocols: 2-Oxohex-4-en-3-yl Acetate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential asymmetric synthetic routes toward chiral molecules utilizing or targeting structures similar to 2-oxohex-4-en-3-yl acetate. While direct literature on the asymmetric synthesis involving this specific molecule is scarce, its structure as an enol acetate of an α,β-unsaturated ketone suggests several powerful and well-established asymmetric methodologies can be applied by analogy. This document outlines key strategies, presents representative quantitative data from similar systems, and provides detailed experimental protocols.

Introduction to Asymmetric Strategies

This compound is a versatile substrate that can potentially undergo several types of asymmetric transformations. The key structural features for asymmetric synthesis are the prochiral ketone that can be formed upon hydrolysis and the carbon-carbon double bond that is part of an α,β-unsaturated system. The principal strategies for inducing chirality include:

-